Cas no 1330764-06-1 (Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate)
![Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate structure](https://www.kuujia.com/scimg/cas/1330764-06-1x500.png)
Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- FCH4091360
- AK173718
- (2-Boc-5-oxa-2-azaspiro[3.4]octan-7-yl)methanol
- AKOS025396132
- 2-Boc-7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane
- tert-butyl7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- P12704
- MFCD20230641
- 1330764-06-1
- SB40906
- 1,1-Dimethylethyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- SY234091
- CS-0048148
- AS-51449
- EN300-7385290
- SCHEMBL24622431
- 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-(hydroxymethyl)-, 1,1-dimethylethyl ester
- DTXSID701121614
- DB-374092
- 5-Oxa-2-azaspiro(3.4)octane-2-carboxylic acid, 7-(hydroxymethyl)-, 1,1-dimethylethyl ester
- Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro(3.4)octane-2-carboxylate
- 964-387-6
- Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
-
- MDL: MFCD20230641
- Inchi: 1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)4-9(5-14)6-16-12/h9,14H,4-8H2,1-3H3
- InChI Key: IKNCPKYWSVUNAN-UHFFFAOYSA-N
- SMILES: O1C([H])([H])C([H])(C([H])([H])O[H])C([H])([H])C21C([H])([H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C2([H])[H]
Computed Properties
- Exact Mass: 243.14705815g/mol
- Monoisotopic Mass: 243.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 59
Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90623-5G |
tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330764-06-1 | 97% | 5g |
¥ 21,384.00 | 2023-04-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90623-500MG |
tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330764-06-1 | 97% | 500MG |
¥ 4,989.00 | 2023-04-05 | |
abcr | AB458713-100 mg |
tert-Butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330764-06-1 | 100mg |
€619.30 | 2023-04-22 | ||
eNovation Chemicals LLC | D605277-250MG |
tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330764-06-1 | 97% | 250mg |
$670 | 2024-05-23 | |
eNovation Chemicals LLC | D605277-10G |
tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330764-06-1 | 97% | 10g |
$5830 | 2023-08-31 | |
eNovation Chemicals LLC | D605277-500MG |
tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330764-06-1 | 97% | 500mg |
$935 | 2024-05-23 | |
eNovation Chemicals LLC | D605277-100mg |
tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330764-06-1 | 97% | 100mg |
$400 | 2024-05-23 | |
Alichem | A289000994-5g |
tert-Butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330764-06-1 | 95% | 5g |
8,996.40 USD | 2021-06-15 | |
Enamine | EN300-7385290-0.25g |
tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330764-06-1 | 95% | 0.25g |
$487.0 | 2023-05-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118788-250mg |
tert-Butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330764-06-1 | 95+% | 250mg |
¥4665.00 | 2024-08-09 |
Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Related Literature
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Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
Additional information on Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate and Its Emerging Applications in Chemical Biology
Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1330764-06-1) is a structurally unique compound that has garnered significant attention in the field of chemical biology due to its distinctive spirocyclic framework and functional groups. This compound, characterized by a spiro linkage between an azaspirane and an octane ring, exhibits remarkable chemical versatility, making it a valuable scaffold for the development of novel bioactive molecules. The presence of both hydroxymethyl and carboxylate functional groups further enhances its reactivity, enabling diverse synthetic modifications that are crucial for medicinal chemistry applications.
The spirocyclic core of Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate imparts unique steric and electronic properties that are highly desirable in drug design. Spiro compounds have been increasingly recognized for their potential in modulating biological pathways due to their rigid three-dimensional structures, which can improve binding affinity and selectivity to target proteins. Recent studies have demonstrated that spirocyclic scaffolds can effectively mask polar functional groups, enhancing the solubility and bioavailability of drug candidates.
In the context of contemporary research, Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has been explored as a key intermediate in the synthesis of bioactive molecules with therapeutic potential. For instance, its hydroxymethyl group serves as a versatile handle for further functionalization, allowing the introduction of various pharmacophores that can interact with biological targets. The carboxylate moiety, on the other hand, provides a site for amide bond formation, which is a common strategy in peptidomimetic drug design. These features make it an attractive building block for the development of small-molecule inhibitors and agonists.
One of the most compelling aspects of Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is its potential in modulating enzyme activity. Enzymes are critical targets in drug discovery, and spirocyclic compounds have shown promise in inhibiting various enzymatic pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The rigid structure of the spirocyclic core helps to stabilize the binding interactions between the compound and the enzyme active site, leading to high-affinity binding and potent biological activity. For example, recent studies have highlighted the use of spirocyclic scaffolds in developing inhibitors of kinases and proteases, which are key players in signal transduction pathways.
The hydroxymethyl group in Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate also offers opportunities for covalent bond formation with biological targets, a strategy that has gained traction in recent years for developing targeted therapeutics. Covalent inhibitors can form stable bonds with specific residues on target enzymes or proteins, leading to prolonged duration of action and improved selectivity over non-covalent inhibitors. This approach has been particularly successful in targeting undruggable proteins that lack allosteric sites for small-molecule binding. The ability to incorporate hydroxymethyl groups into spirocyclic compounds provides a versatile platform for designing covalent inhibitors with tailored reactivity.
Another area where Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has shown promise is in the development of chiral drugs. Chirality plays a crucial role in pharmaceuticals, as enantiomers of a drug can exhibit different biological activities due to their interaction with chiral biological targets. The spirocyclic framework provides a rigid structure that can be easily modified to introduce chiral centers, enabling the synthesis of enantiomerically pure compounds with enhanced therapeutic efficacy.
The carboxylate group in Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate also facilitates interactions with nucleophilic residues on biological targets, making it an excellent scaffold for designing molecules that can modulate protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are considered challenging targets for small-molecule inhibition due to their large binding surfaces and lack of clear binding pockets. However, spirocyclic compounds have emerged as effective tools for disrupting PPIs by occupying specific regions on the protein surface and disrupting normal interactions.
In conclusion, Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1330764-06-1) is a multifaceted compound with significant potential in chemical biology and drug discovery. Its unique spirocyclic framework combined with functional groups such as hydroxymethyl and carboxylate makes it an invaluable scaffold for designing bioactive molecules with therapeutic applications. The compound's ability to modulate enzyme activity, form covalent bonds with biological targets, exhibit chirality, and disrupt protein-protein interactions underscores its versatility as a tool in medicinal chemistry research.
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